4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde
Overview
Description
4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde is a chemical compound with the molecular formula C₁₁H₇ClN₂O₂ and a molecular weight of 234.64 g/mol . It is characterized by the presence of a chloropyridazine moiety linked to a benzaldehyde group through an oxygen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde typically involves the reaction of 3,6-dichloropyridazine with 4-hydroxybenzaldehyde in the presence of potassium carbonate and N,N-dimethylformamide (DMF). The reaction mixture is refluxed for one hour, followed by extraction with ethyl acetate and purification by silica gel chromatography . The resulting product is obtained as a colorless crystalline powder with a high yield.
Chemical Reactions Analysis
4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridazine ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde can be compared with other similar compounds, such as:
4-[(6-Chloropyridazin-3-yl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-[(6-Chloropyridazin-3-yl)oxy]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
3,6-Dichloropyridazine: The starting material for the synthesis of this compound.
These compounds share similar chemical properties but differ in their functional groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
4-(6-chloropyridazin-3-yl)oxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-5-6-11(14-13-10)16-9-3-1-8(7-15)2-4-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXUZNFXRJTIJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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